molecular formula C21H19FN4O B2998728 4-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941895-28-9

4-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2998728
CAS No.: 941895-28-9
M. Wt: 362.408
InChI Key: SNLOGMATRDHLTL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyrrolidine moiety and a 4-fluorobenzamide group. Its structure combines a fluorinated aromatic system with a pyridazine-pyrrolidine scaffold, which may enhance target binding and pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-17-7-3-16(4-8-17)21(27)23-18-9-5-15(6-10-18)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOGMATRDHLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Chemical Name : this compound
  • Molecular Formula : C17H18FN5O
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 2034369-83-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, notably those involved in the endocannabinoid system. For instance, it has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme that regulates the degradation of endocannabinoids. The inhibition of MAGL can lead to increased levels of endocannabinoids, which may have therapeutic effects in conditions such as pain and inflammation.

Biological Activity Data

Activity TypeTarget/MechanismIC50 ValueReference
Enzyme InhibitionMAGL80 nM
AntiproliferativeOvarian Cancer Cells (OVCAR-3)31.5 µM
AntiproliferativeOvarian Cancer Cells (COV318)43.9 µM

Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

  • MAGL Inhibition Study :
    A study conducted by researchers demonstrated that this compound is a potent reversible inhibitor of MAGL. The compound displayed an IC50 value of 80 nM, indicating strong inhibitory activity. This study also confirmed the compound's selectivity over other enzymes in the endocannabinoid system, suggesting its potential as a therapeutic agent for pain management without significant side effects associated with non-selective inhibitors .
  • Anticancer Activity :
    Another investigation focused on the antiproliferative effects of this compound on ovarian cancer cell lines. The results indicated that it significantly inhibited cell viability in both OVCAR-3 and COV318 cell lines with IC50 values of 31.5 µM and 43.9 µM, respectively. This suggests that the compound may be effective in targeting cancer cells that overexpress MAGL, providing a novel approach to cancer therapy .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Melting Point (°C) Reference
Target Compound Pyridazine + benzamide 4-Fluoro, pyrrolidin-1-yl ~405.42 (estimated) Not explicitly stated (inferred kinase/antiproliferative) N/A
4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b) Benzamide 4-Fluoro, hydrazinecarbonyl 256 (M+1) Synthetic intermediate 120–122 (similar analog)
Ponatinib Imidazo[1,2-b]pyridazine + benzamide 4-Methyl, trifluoromethyl, methylpiperazine ~638.72 Bcr-Abl inhibition (kinase inhibitor) N/A
Example 53 (Patent) Pyridazine + benzamide 2-Fluoro, isopropyl, chromen-4-one 589.1 (M+1) Not specified (likely kinase-targeted) 175–178
4-Fluoro-N-{4-[6-morpholinylpyridazin-3-yl]phenyl}benzenesulfonamide Pyridazine + sulfonamide 4-Fluoro, morpholin-4-yl 414.46 Antiproliferative (inferred) N/A

Analysis:

  • Fluorine Position: The 4-fluoro substitution in the target compound and 4b enhances electronic effects and metabolic stability compared to non-fluorinated analogs .
  • Heterocyclic Moieties : Replacing hydrazine (4b) or morpholine () with pyrrolidin-1-yl (target compound) may improve lipophilicity and target engagement due to pyrrolidine’s five-membered ring flexibility and moderate basicity .
  • Sulfonamide vs.
  • Kinase Inhibition : Ponatinib’s imidazo[1,2-b]pyridazine core and methylpiperazine substituent confer potent Bcr-Abl inhibition, whereas the target compound’s pyrrolidine-pyridazine scaffold may prioritize selectivity for alternate kinase targets .

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